molecular formula C12H16N2O2S B12527253 4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- CAS No. 676553-49-4

4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-

Cat. No.: B12527253
CAS No.: 676553-49-4
M. Wt: 252.33 g/mol
InChI Key: CCJHZXMWTDZKIL-UHFFFAOYSA-N
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Description

4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- is a heterocyclic compound that contains a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- typically involves the reaction of thiazole derivatives with 2-methylphenylamine under specific conditions. One common method involves the use of hydrazide compounds and phenylacetic acid hydrazide, which are converted into thiosemicarbazides and subsequently into the desired thiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

676553-49-4

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-(2-methylanilino)-5H-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C12H16N2O2S/c1-9-4-2-3-5-10(9)13-11-14-12(6-15,7-16)8-17-11/h2-5,15-16H,6-8H2,1H3,(H,13,14)

InChI Key

CCJHZXMWTDZKIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(CS2)(CO)CO

Origin of Product

United States

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